6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one
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Overview
Description
6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their unique chemical structures and versatile applications in various fields, including chemistry, biology, and medicine. The imidazopyrimidine scaffold is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyrimidine with ethyl isocyanate under reflux conditions can lead to the formation of the desired compound. Another approach involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the imidazopyrimidine ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyrimidine N-oxides, while reduction can lead to the formation of reduced imidazopyrimidine derivatives .
Scientific Research Applications
6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Pyrimido[4,5-c]pyridazine: Studied for its potential biological activities.
Uniqueness
6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of an ethyl group at the 6-position. This structural feature can influence its reactivity and biological activity, making it distinct from other imidazopyrimidine derivatives .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-ethylimidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-2-10-4-3-7-5-9-6-11(7)8(10)12/h3-6H,2H2,1H3 |
InChI Key |
WMJJDJBBRIVJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CN=CN2C1=O |
Origin of Product |
United States |
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